molecular formula C14H20N2O3 B5187387 N'-(4-ethoxyphenyl)-N,N-diethylethanediamide

N'-(4-ethoxyphenyl)-N,N-diethylethanediamide

Cat. No.: B5187387
M. Wt: 264.32 g/mol
InChI Key: JRXLBBXVSPGJOE-UHFFFAOYSA-N
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Description

N’-(4-ethoxyphenyl)-N,N-diethylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N,N-diethylethanediamide typically involves the reaction of 4-ethoxyaniline with diethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-ethoxyaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form an intermediate.

    Step 2: The intermediate is then reacted with diethylamine to yield N’-(4-ethoxyphenyl)-N,N-diethylethanediamide.

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethoxyphenyl)-N,N-diethylethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N,N-diethylethanediamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N’-(4-ethoxyphenyl)-N,N-diethylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N’-(4-ethoxyphenyl)-N,N-diethylethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N,N-diethylethanediamide involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N’-(4-ethoxyphenyl)-N,N-diethylethanediamide is unique due to the presence of both ethoxy and diethylamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N',N'-diethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-16(5-2)14(18)13(17)15-11-7-9-12(10-8-11)19-6-3/h7-10H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXLBBXVSPGJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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